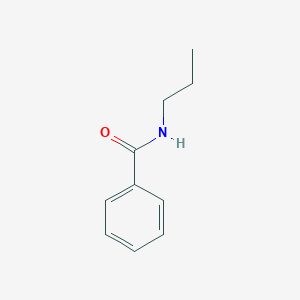
N-Propylbenzamide
概述
描述
N-Propylbenzamide is an organic compound belonging to the class of benzamides. It is characterized by the presence of a propyl group attached to the nitrogen atom of the benzamide structure. The molecular formula of this compound is C₁₀H₁₃NO, and it has a molecular weight of 163.2163 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
作用机制
Target of Action
N-Propylbenzamide, also known as BENZAMIDE, N-PROPYL-, is a compound that belongs to the class of organic compounds known as benzamides The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a benzamide derivative, it may interact with its targets through the carboxamido substituent attached to the benzene ring . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It has been observed as a metabolite in cancer metabolism This suggests that it may play a role in the complex biochemical pathways associated with cancer metabolism
Result of Action
As a metabolite observed in cancer metabolism , it may have implications in the growth and proliferation of cancer cells.
生化分析
Biochemical Properties
Benzamides, the class of compounds to which N-Propylbenzamide belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzamide compound and the biomolecules involved .
Molecular Mechanism
Benzamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: N-Propylbenzamide can be synthesized through the direct condensation of benzoic acid and propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, this compound can be produced using a similar approach but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: N-Propylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed:
Oxidation: Propylbenzoic acid.
Reduction: Propylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-Propylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the manufacture of specialty chemicals and as a precursor for the synthesis of agrochemicals
相似化合物的比较
N-Propylbenzamide can be compared with other benzamide derivatives such as N-Methylbenzamide and N-Ethylbenzamide. While all these compounds share a common benzamide core structure, the nature of the alkyl group attached to the nitrogen atom imparts unique properties to each compound. For instance:
N-Methylbenzamide: Has a methyl group, making it less hydrophobic compared to this compound.
N-Ethylbenzamide: Contains an ethyl group, offering intermediate hydrophobicity between N-Methylbenzamide and this compound.
The uniqueness of this compound lies in its propyl group, which provides a balance between hydrophobicity and steric effects, making it suitable for specific applications where other benzamide derivatives may not be as effective .
属性
IUPAC Name |
N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZWXBMTHNHXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147142 | |
| Record name | Benzamide, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10546-70-0 | |
| Record name | N-Propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Propylbenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6G3GT6LN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-(N-allylsulfamoyl)-N-propylbenzamide?
A: 2-(N-allylsulfamoyl)-N-propylbenzamide (C13H18N2O3S) exhibits specific spatial arrangements due to intramolecular hydrogen bonding. [] The allylsulfamoyl and amide groups' orientations are influenced by an intramolecular N—H···O hydrogen bond. [] Additionally, the crystal structure reveals a layered arrangement resulting from N—H···O and C—H···O hydrogen bonds, along with C—H···π (ring) interactions. []
Q2: How does the crystal structure of 2-Nitro-N-propylbenzamide contribute to its overall stability?
A: The crystal structure of 2-Nitro-N-propylbenzamide (C10H12N2O3) plays a crucial role in its stability. It contains three molecules within its asymmetric unit, and these molecules are linked together through intermolecular N—H⋯O interactions. [] This interaction forms chains along the b axis, contributing to the overall stability of the crystal structure. [] Further stability is achieved through weak C—H⋯π interactions within the crystal. []
Q3: What is a unique synthetic pathway utilized in the production of 2-(N-allylsulfamoyl)-N-propylbenzamide?
A: 2-(N-allylsulfamoyl)-N-propylbenzamide is synthesized through a novel approach: a tandem one-pot reaction facilitated by sonication. [] This method allows for efficient synthesis of the target compound.
Q4: What insights do computational chemistry studies provide into the electronic properties of 2-(N-allylsulfamoyl)-N-propylbenzamide?
A: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6–311 G (d,p) level, have been employed to study the electronic properties of 2-(N-allylsulfamoyl)-N-propylbenzamide. [] These calculations reveal a significant energy gap of 5.3828 eV between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offering insights into the molecule's reactivity and stability. []
Q5: How can N-Propylpropanaldimine be used to synthesize N(1-propenyl)-N-propyl derivatives?
A: N-Propylpropanaldimine reacts with acid chlorides to yield N(1-chloropropyl)-N-propylamides. [] Upon heating, these intermediates lose hydrochloric acid, resulting in the formation of N(1-propenyl)-N-propyl derivatives. [] This method has been successfully employed to synthesize various compounds including N(1-Propenyl)-N-propylacetamide, N(1-propenyl)-N-propylbenzamide, diethylamino-(1-propenylpropylamino)-dichlorosilane, and dichlorophosphor-N(1-propenyl)-N-propylamidic acid. []
Q6: What influences the product outcome in the palladium-catalyzed synthesis of fluorenones and ortho-arylated benzonitriles from benzamides?
A: The N-alkyl substituent on the benzamide plays a critical role in determining the final product in palladium-catalyzed reactions aimed at synthesizing fluorenones and ortho-arylated benzonitriles. [] When N-cyclohexyl-benzamides undergo ortho-arylation followed by treatment with (CF3CO)2O, benzonitriles are efficiently produced through dehydration. [] Conversely, employing N-propylbenzamides under the same reaction conditions leads to the formation of fluorenone derivatives. []
Q7: What are the antifungal properties of S-acyl derivatives of N-alkylthiosalicylamides?
A: S-acyl derivatives of N-alkylthiosalicylamides have shown promising antifungal activity against Candida albicans and Trichophyton mentagrophytes. [] These compounds were synthesized by reacting 2-mercapto-N-alkylbenzamides with acylating agents. [] Notably, several compounds demonstrated potent fungicidal activity against Candida albicans, Trichophyton mentagrophytes, Candida tropicalis, and Saccharomyces cerevisiae. [] The antifungal efficacy observed in these compounds was comparable to Clotrimazol, highlighting their potential as antifungal agents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

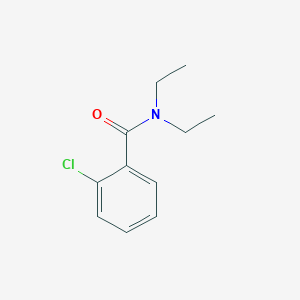
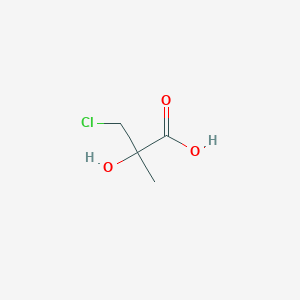
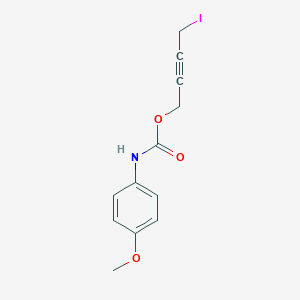
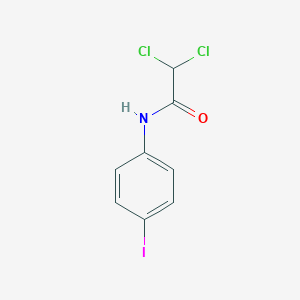

![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
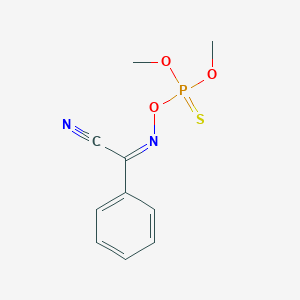

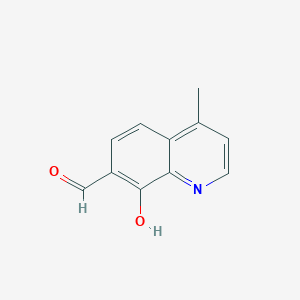
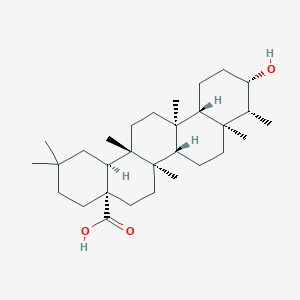
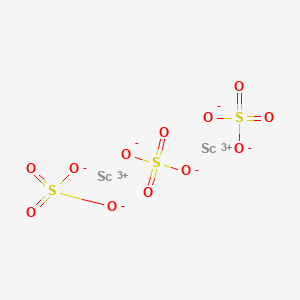
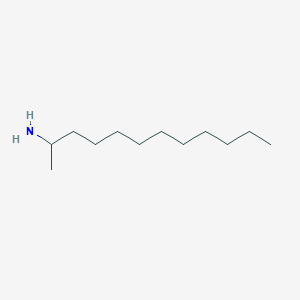
![3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
